Lipophilicity Advantage over 3-Azetidinecarbonitrile
The 3-methyl substitution increases lipophilicity compared to the parent 3-azetidinecarbonitrile scaffold. The free base of 3-methylazetidine-3-carbonitrile has a calculated XLogP of -0.3 [1], whereas 3-azetidinecarbonitrile exhibits an ACD/LogD (pH 5.5) of -3.30 . This ~3 log unit difference translates to a predicted ~1000-fold increase in octanol-water partition coefficient, which can significantly enhance passive membrane permeability and oral absorption potential in derived drug candidates.
| Evidence Dimension | Lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | XLogP = -0.3 (free base) |
| Comparator Or Baseline | 3-Azetidinecarbonitrile: ACD/LogD (pH 5.5) = -3.30 |
| Quantified Difference | ΔLogP/ΔLogD ≈ 3.0 units |
| Conditions | Calculated using XLogP3 and ACD/Labs software |
Why This Matters
In drug discovery, a more lipophilic building block can improve a lead compound's membrane permeability and oral bioavailability, reducing the need for additional prodrug strategies or formulation efforts.
- [1] 3-Methylazetidine-3-carbonitrile (CAS 936909-11-4), XLogP value. Chem960. View Source
